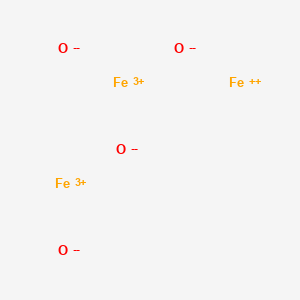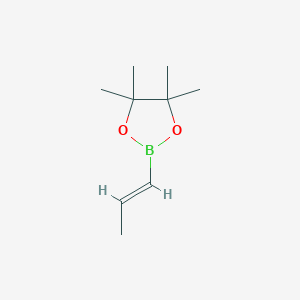
2-Chloro-6-methylphenylzinc iodide
Overview
Description
2-Chloro-6-methylphenylzinc iodide is a chemical compound with the molecular formula C7H6ClIZn . It has a molecular weight of 317.87 .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H6Cl.HI.Zn/c1-6-3-2-4-7(8)5-6;;/h2-4H,1H3;1H;/q;;+1/p-1 . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound has a molecular weight of 317.87 . The compound should be stored at a temperature of 28°C .Scientific Research Applications
Reactions of Chloro Compounds :
- The study by Károlyházy et al. (2010) discusses reactions of various chloro compounds, including 5-chloro-6-phenyl and 4,5-dichloro-6-phenyl derivatives, with iodide ion. This research is significant for understanding the chemical behavior of chloro compounds like 2-Chloro-6-methylphenylzinc iodide in the presence of iodide ions, which is fundamental in organic synthesis and pharmaceutical chemistry (Károlyházy et al., 2010).
Infrared Spectroscopy and Structure Analysis :
- Nagata et al. (2004) investigated the infrared spectrum of 2-hydroxyphenyl radicals produced from iodophenols, such as 2-iodophenol. Although this doesn't directly involve this compound, the study provides insights into the spectroscopic properties and structural analysis of similar halogenated organic compounds (Nagata et al., 2004).
Electron Capture Processes in Organic Halides :
- The research by Bertin and Hamill (1964) on electron capture cross sections of chloromethane derivatives in hydrocarbon rigid matrices can provide insights into the electronic properties of halogenated compounds like this compound. Understanding these properties is crucial in fields such as environmental chemistry and material science (Bertin & Hamill, 1964).
Chemisorption at Surfaces :
- The study of the chemisorption of alkyl iodides at Cu(110) and Ag(111) surfaces by Bushell et al. (2005) can be related to the surface interactions of this compound. Such studies are vital in surface chemistry and nanotechnology, where the interaction of molecules with metal surfaces is of great interest (Bushell et al., 2005).
Cross-Coupling Reactions :
- Moriya and Knochel (2014) conducted research on the diastereoselective cross-coupling reactions of functionalized cyclohexylzinc reagents with aryl, heteroaryl, and alkenyl iodides. This research is relevant because it provides insights into cross-coupling reactions, a key area in organic synthesis where compounds like this compound could be used (Moriya & Knochel, 2014).
Safety and Hazards
Properties
IUPAC Name |
1-chloro-3-methylbenzene-2-ide;iodozinc(1+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl.HI.Zn/c1-6-3-2-4-7(8)5-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMVTOHLCVLPFM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]C(=CC=C1)Cl.[Zn+]I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















